molecular formula C29H30N4O4 B2575224 N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892275-88-6

N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2575224
CAS No.: 892275-88-6
M. Wt: 498.583
InChI Key: ZVXTVMXJNMLGHC-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H30N4O4 and its molecular weight is 498.583. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The chemical compound of interest is a complex organic molecule that may be related to or have properties similar to other synthesized compounds in the field of medicinal chemistry. Research on similar compounds, such as quinazoline derivatives and tetrahydroisoquinoline alkaloids, indicates a broad interest in their synthesis, structural analysis, and potential pharmacological activities. For example, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown significant anti-inflammatory and analgesic activities, highlighting the therapeutic potential of such structures (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Similarly, the development of quinazolinone derivatives with antimicrobial activity showcases the versatility of quinazoline frameworks in drug design (O. M. Habib, H. M. Hassan, A. El‐Mekabaty, 2013).

Pharmacological Properties

Research into quinazoline and isoquinoline derivatives has revealed a wide range of pharmacological properties, from antimicrobial to anticancer activities. For instance, compounds derived from 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine demonstrated substantial cytotoxicity against cancer cell lines, suggesting their potential as cancer therapeutics (X. Bu, L. Deady, G. J. Finlay, B. C. Baguley, W. A. Denny, 2001). Additionally, the design and evaluation of 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists for antidepressant effects underscore the importance of structural modifications in enhancing biological activities (R. Mahesh, Thangaraj Devadoss, D. Pandey, S. Bhatt, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, followed by the addition of N-(1-benzylpiperidin-4-yl)amine and subsequent acylation with chloroacetyl chloride. The resulting intermediate is then treated with ammonia to yield the final product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid", "N-(1-benzylpiperidin-4-yl)amine", "chloroacetyl chloride", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid in the presence of a base such as potassium carbonate to yield the corresponding imine intermediate.", "Step 2: Addition of N-(1-benzylpiperidin-4-yl)amine to the imine intermediate and subsequent acylation with chloroacetyl chloride to yield the corresponding amide intermediate.", "Step 3: Treatment of the amide intermediate with ammonia in the presence of a base such as sodium hydroxide to yield the final product, N-(1-benzylpiperidin-4-yl)-3-(4-methoxybenzyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] }

CAS No.

892275-88-6

Molecular Formula

C29H30N4O4

Molecular Weight

498.583

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C29H30N4O4/c1-37-24-10-7-21(8-11-24)19-33-28(35)25-12-9-22(17-26(25)31-29(33)36)27(34)30-23-13-15-32(16-14-23)18-20-5-3-2-4-6-20/h2-12,17,23H,13-16,18-19H2,1H3,(H,30,34)(H,31,36)

InChI Key

ZVXTVMXJNMLGHC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4CCN(CC4)CC5=CC=CC=C5)NC2=O

solubility

not available

Origin of Product

United States

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